Irosustat, also known as STX64, 667 Coumate, and BN83495, is a synthetic, tricyclic coumarin-based sulfamate classified as a first-generation, irreversible steroid sulfatase (STS) inhibitor. [, , , , , ] This compound is a crucial tool in scientific research, particularly in the fields of endocrinology, oncology, and chemical biology. Irosustat's primary function in research is to investigate the role of STS in various physiological and pathological processes. [, , , , , ] This includes exploring the potential of STS as a therapeutic target for hormone-dependent diseases such as breast cancer, endometrial cancer, and prostate cancer. [, , , , , , , , , , , , ]
The synthesis of Irosustat involves several key steps, primarily focusing on the formation of a tricyclic coumarin-based sulfamate. The process typically includes:
The yield of these reactions can vary significantly depending on the specific conditions employed, often ranging from 14% to 33% due to potential ring strain in certain cycloalkenes .
Irosustat possesses a complex molecular structure characterized by a tricyclic framework. Its molecular formula is , with a molar mass of approximately 309.34 g/mol. The compound's structure can be represented as follows:
The three-dimensional structure allows for effective interaction with the active site of steroid sulfatase, which is critical for its mechanism of action .
Irosustat primarily undergoes metabolic transformations rather than classical chemical reactions due to its role as a drug. Key reactions include:
Irosustat exerts its therapeutic effects by inhibiting steroid sulfatase, an enzyme responsible for converting inactive steroid sulfates into their active forms. This inhibition leads to:
This mechanism is particularly beneficial in hormone-sensitive cancers where estrogen and androgen levels drive tumor growth.
Irosustat exhibits several notable physical and chemical properties:
These properties influence its pharmacokinetics and therapeutic efficacy.
The primary application of Irosustat lies in oncology as a treatment for hormone-dependent cancers. Its clinical applications include:
Ongoing clinical trials continue to assess its efficacy and safety profile across various cancer types.
Steroid sulfatase (STS) is a pivotal enzyme in steroid metabolism, catalyzing the hydrolysis of sulfated steroid precursors into their biologically active forms. This hydrolysis is essential for generating estrogens (e.g., estrone [E1] and estradiol [E2]) and androgens (e.g., dehydroepiandrosterone [DHEA] and androstenediol [Adiol]) from circulating steroid sulfates like estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) [1] [3] [10]. Unlike aromatase, which is tissue-specific, STS is ubiquitously expressed, enabling localized hormone production in peripheral tissues—a critical pathway in postmenopausal women where ovarian hormone synthesis has ceased [2] [8]. The discovery that STS activity is elevated in hormone-dependent pathologies, particularly cancers, established it as a therapeutic target for endocrine therapy. Inhibitors like Irosustat (STX64) were designed to disrupt this pathway, offering a novel mechanism to suppress tumor growth by depriving cancer cells of active steroids [1] [7].
STS dysregulation is a hallmark of several hormone-driven diseases. In oncology, STS overexpression in malignant tissues correlates with aggressive tumor biology and poor clinical outcomes:
Table 1: Key Steroid Substrates of STS and Their Biological Roles
Steroid Sulfate | Active Product | Biological Significance |
---|---|---|
Estrone sulfate (E1S) | Estrone (E1) | Converted to estradiol (E2); fuels ER+ tumor growth |
DHEA sulfate (DHEAS) | DHEA | Precursor to androgens/estrogens; promotes tumor proliferation |
Androstenediol sulfate | Androstenediol (Adiol) | Binds ER/AR; stimulates breast/prostate cancer growth |
The rationale for STS inhibition rests on biochemical and clinical evidence:
Clinical proof-of-concept emerged from Irosustat trials, where 5–20 mg/day doses suppressed STS activity by >95% in tumors and blood lymphocytes, with correlated reductions in serum estrogens and androgens [1] [7] [9].
STS inhibitor design has evolved through three generations, driven by pharmacophore optimization and safety concerns:
Table 2: Evolution of Key STS Inhibitors in Clinical Development
Compound | Class | Key Features | Clinical Status |
---|---|---|---|
EMATE | Steroidal sulfamate | Irreversible; estrogenic | Preclinical (abandoned) |
Irosustat (STX64) | Nonsteroidal sulfamate | Orally active; nonestrogenic; RBC-sequestered | Phase II (breast, endometrial, prostate cancer) |
STX213 | Nonsteroidal sulfamate | Improved metabolic stability | Preclinical |
DASI hybrids | Dual-targeting | Concurrent aromatase/STS inhibition | Preclinical |
Concluding Remarks
Irosustat exemplifies the translation of enzyme-targeted design into clinical oncology. Its development underscores the importance of STS as a node in hormone metabolism and highlights future directions—multitarget agents and tissue-selective inhibition. Ongoing trials in combinatorial regimens (e.g., with AIs) may establish STS inhibition as a cornerstone of endocrine therapy [7] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0